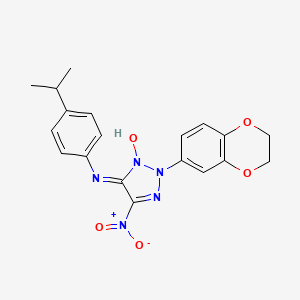![molecular formula C17H18N2O5S B4195444 methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4195444.png)
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as MSAB, is a synthetic compound used in scientific research. It is a potent inhibitor of the enzyme HDAC6, which plays a crucial role in the regulation of gene expression and protein degradation. In recent years, MSAB has gained attention for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate exerts its biological effects by inhibiting HDAC6, a class II histone deacetylase that regulates the acetylation status of various proteins involved in cell signaling and protein degradation. By inhibiting HDAC6, this compound increases the acetylation of tubulin, a protein involved in the formation of microtubules that are essential for cell division and migration. This leads to the disruption of the microtubule network, which in turn triggers cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the aggresome pathway, a cellular mechanism that clears misfolded proteins by sequestering them into aggresomes. This leads to the accumulation of toxic proteins, which in turn triggers cell death in cancer cells and protects neurons from protein misfolding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Induction of cell cycle arrest and apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Improvement of cognitive function in models of neurodegenerative diseases
- Reduction of neuroinflammation in models of neurodegenerative diseases
- Reduction of inflammation and tissue damage in models of inflammatory bowel disease and rheumatoid arthritis
- Disruption of the microtubule network and inhibition of the aggresome pathway
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in normal cells. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its instability in physiological conditions, and its potential off-target effects on other HDAC isoforms.
Orientations Futures
There are several future directions for methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate research, including:
- Optimization of this compound analogs with improved potency, solubility, and stability
- Investigation of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity
- Identification of biomarkers for patient selection and monitoring of this compound therapy
- Investigation of this compound in other diseases, such as autoimmune disorders and viral infections
- Exploration of the role of HDAC6 in other cellular processes, such as autophagy and immune signaling.
Applications De Recherche Scientifique
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to improve cognitive function and reduce neuroinflammation. Additionally, this compound has been studied for its anti-inflammatory properties in models of inflammatory bowel disease and rheumatoid arthritis, where it has been found to reduce inflammation and tissue damage.
Propriétés
IUPAC Name |
methyl 3-[[2-(methanesulfonamido)benzoyl]amino]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-12(17(21)24-2)8-6-10-14(11)18-16(20)13-7-4-5-9-15(13)19-25(3,22)23/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLKUGZIJLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4195376.png)

![4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)
![dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4195394.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinyl)-1-propanamine](/img/structure/B4195403.png)
![ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4195413.png)
![2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195419.png)
![4-chloro-N-{2-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4195430.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4195432.png)

![methyl {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetate](/img/structure/B4195448.png)
